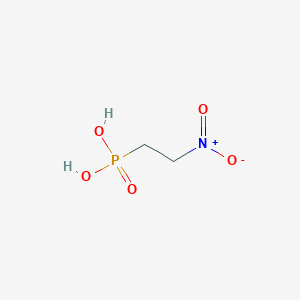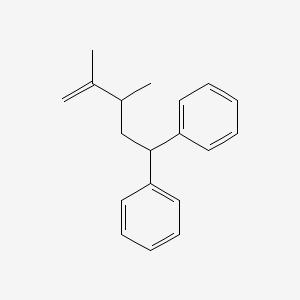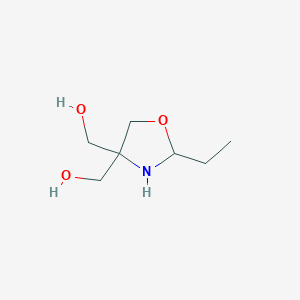
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two hydroxymethyl groups attached to the oxazolidine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of 2-aminoethanol with formaldehyde under acidic conditions, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions. The oxazolidine ring can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable chelates. This property is particularly useful in the development of fluorescent probes for detecting metal ions in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-1,3-oxazolidine-4,4-diyl)dimethanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Phenyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.
(2-Isopropyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains an isopropyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications such as fluorescent probes and metal ion detection .
Eigenschaften
CAS-Nummer |
88685-77-2 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
[2-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C7H15NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h6,8-10H,2-5H2,1H3 |
InChI-Schlüssel |
PLMJGQREJBVRBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1NC(CO1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

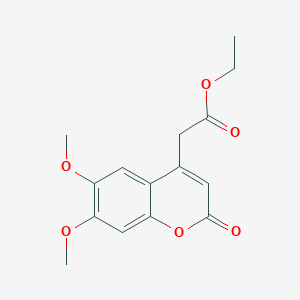
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
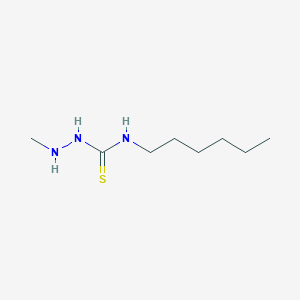
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

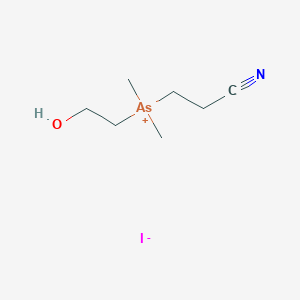
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
